molecular formula C19H19NO5 B557266 (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate CAS No. 82911-78-2

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate

Cat. No. B557266
CAS RN: 82911-78-2
M. Wt: 341.4 g/mol
InChI Key: QQQVLIVWQMWACQ-KRWDZBQOSA-N
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Description

“(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate” is a chemical compound with the empirical formula C19H19NO5 . It is a solid substance and is used in the field of chemistry for various purposes .


Synthesis Analysis

The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string COCCC@@H=O)NC(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O . The InChI code for this compound is 1S/C19H19NO5/c1-24-11-17(18(21)22)20-19(23)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 341.36 . It is a solid substance with a boiling point of 567.9°C at 760 mmHg . The compound should be stored in a sealed and dry environment at 2-8°C .

Scientific Research Applications

  • Solvatochromic Properties and Dipole Moment Estimation : A study by Joshi et al. (2015) investigated the electronic absorption and fluorescence spectra of a coumarin derivative related to "(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate". This research was focused on understanding the solvatochromic properties and estimating the ground and excited state dipole moments using solvatochromic shift methods.

  • Synthesis of β-Amino Acids : The paper by Ellmerer-Müller et al. (1998) reported the successful application of the Arndt-Eistert protocol to synthesize enantiomerically pure N-Fmoc-protected β-amino acids from commercially available N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected α-amino acids.

  • Preparation for Solid-Phase Syntheses of β2- and β2/β3-Peptides : In the study by Šebesta and Seebach (2003), the preparation of N-Fmoc-protected β2-homoamino acids with proteinogenic side chains was described, emphasizing its suitability for large-scale preparation for solid-phase syntheses of β-peptides.

  • Synthesis of Heterocyclic Systems : Selič, Grdadolnik, and Stanovnik (1997) explored the synthesis of heterocyclic systems using derivatives of "(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate" for the preparation of various compounds, including pyrido-[1,2-a]pyrimidin-4-ones and 1-benzopyran-2-ones (Selič et al., 1997).

  • Self-Assembled Structures of Fmoc Modified Amino Acids : Gour et al. (2021) reported the self-assembled structures formed by Fmoc-modified aliphatic uncharged single amino acids, including (((9H-fluoren-9-yl)methoxy)carbonyl)-L-alanine and related compounds. This study explored the influence of concentration and temperature on the morphology of self-assembled structures (Gour et al., 2021).

Safety And Hazards

The compound is classified under GHS07 and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-24-18(22)17(10-21)20-19(23)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,21H,10-11H2,1H3,(H,20,23)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQVLIVWQMWACQ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427286
Record name (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate

CAS RN

82911-78-2
Record name (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Rocha, P Costa, CAD Sousa, C Pereira… - Journal of …, 2018 - Elsevier
The conversion of nitroarenes to aminoarenes is of great industrial interest since they are prevalent pollutants in water and aminoarenes are important intermediates in the synthesis of …
Number of citations: 32 www.sciencedirect.com

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